molecular formula C20H15NO4S B341964 phenacyl 4-(thiophene-2-carbonylamino)benzoate

phenacyl 4-(thiophene-2-carbonylamino)benzoate

Cat. No.: B341964
M. Wt: 365.4 g/mol
InChI Key: FVTMWYWTFLWDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

phenacyl 4-(thiophene-2-carbonylamino)benzoate is a complex organic compound that features a thiophene ring, a benzoic acid moiety, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenacyl 4-(thiophene-2-carbonylamino)benzoate typically involves multi-step organic reactions. One common method includes the acylation of thiophene with benzoic acid derivatives, followed by esterification with 2-oxo-2-phenyl-ethyl alcohol. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

phenacyl 4-(thiophene-2-carbonylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

phenacyl 4-(thiophene-2-carbonylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which phenacyl 4-(thiophene-2-carbonylamino)benzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

phenacyl 4-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C20H15NO4S/c22-17(14-5-2-1-3-6-14)13-25-20(24)15-8-10-16(11-9-15)21-19(23)18-7-4-12-26-18/h1-12H,13H2,(H,21,23)

InChI Key

FVTMWYWTFLWDKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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